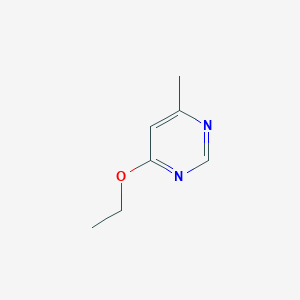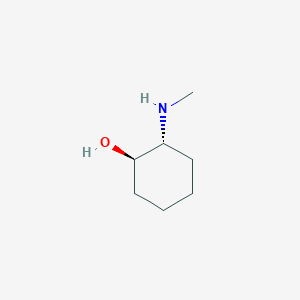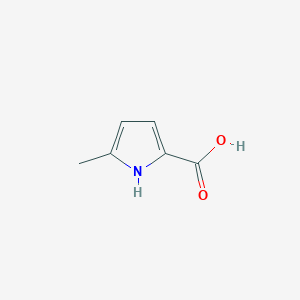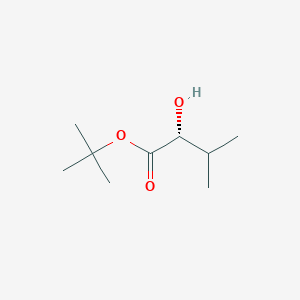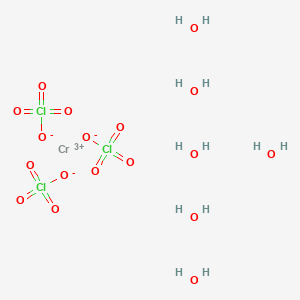
2-Chloro-4,6-dimethylpyridine
Overview
Description
2-Chloro-4,6-dimethylpyridine is an organic compound with the formula C6H7NCl. It is a colorless liquid that is soluble in many organic solvents. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in certain chemical reactions. It is a versatile reagent and has been used in a variety of scientific research applications.
Scientific Research Applications
Synthesis of 2-anilinopyrimidines
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Chloro-4,6-dimethylpyrimidine is used in the synthesis of 2-anilinopyrimidines, a class of compounds known for their biological activity as fungicides and pesticides . Some 2-anilinopyrimidine derivatives have also been evaluated as kinase inhibitors with antiproliferative activity against cancer cell lines .
- Methods of Application : The synthesis involves an aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .
- Results or Outcomes : The use of microwave conditions significantly reduces the reaction time from several hours to a few minutes or seconds, compared to conventional heating . This method also results in fewer by-products .
Intermediate in Organic Synthesis
- Scientific Field : Organic Synthesis
- Summary of the Application : 2-Chloro-4,6-dimethylpyridine is an important raw material and intermediate used in organic synthesis . It finds applications in the agrochemical, pharmaceutical, and dyestuff fields .
- Results or Outcomes : The outcomes of these syntheses can vary widely, but the use of 2-Chloro-4,6-dimethylpyridine as an intermediate can often improve the efficiency and selectivity of the reactions .
Laboratory Chemicals
- Scientific Field : Laboratory Research
- Summary of the Application : 2-Chloro-4,6-dimethylpyridine is used as a laboratory chemical in various research and development settings .
- Methods of Application : The specific methods of application can vary widely depending on the particular experiment or research being performed .
- Results or Outcomes : The outcomes of these experiments can vary widely, but the use of 2-Chloro-4,6-dimethylpyridine can often improve the efficiency and selectivity of the reactions .
Food, Drug, Pesticide or Biocidal Product Use
- Scientific Field : Food Science, Pharmacology, Pesticide Science, Biocide Science
- Summary of the Application : 2-Chloro-4,6-dimethylpyridine is used in the production of food, drugs, pesticides, or biocidal products .
- Methods of Application : The specific methods of application can vary widely depending on the particular product being developed .
- Results or Outcomes : The outcomes of these applications can vary widely, but the use of 2-Chloro-4,6-dimethylpyridine can often improve the efficiency and selectivity of the reactions .
properties
IUPAC Name |
2-chloro-4,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVGXNSRDOYAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500794 | |
| Record name | 2-Chloro-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-dimethylpyridine | |
CAS RN |
30838-93-8 | |
| Record name | 2-Chloro-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4,6-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




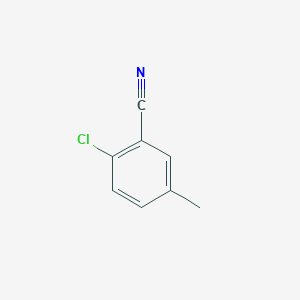

![7-Chloro-5-methoxythieno[3,2-b]pyridine](/img/structure/B1589907.png)
